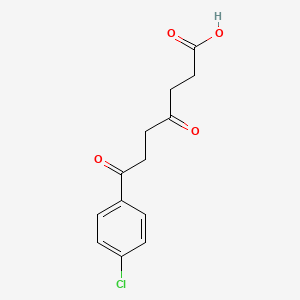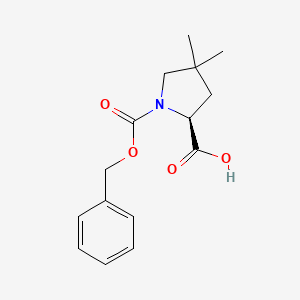
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a synthetic organic compound commonly utilized in various fields of scientific research. The structure of this molecule combines a pyrrolidine ring with a tert-butyl ester and a methylsulfonyl group, giving it unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with a methylsulfonylation agent. The process includes:
Step 1: : Protection of the pyrrolidine nitrogen using tert-butyl chloroformate, forming tert-butyl 3-pyrrolidinecarboxylate.
Step 2: : Alkylation of the protected pyrrolidine with 2-bromoethyl methyl sulfone in the presence of a base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, similar steps are employed, but with optimizations to improve yield and efficiency. High-throughput methods and automated synthesis techniques ensure consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is involved in various chemical reactions:
Oxidation: : While the tert-butyl group remains stable, the pyrrolidine ring and methylsulfonyl group can undergo oxidation.
Reduction: : Reduction usually targets the ester linkage or the methylsulfonyl group.
Substitution: : Common in modifying the ester group or the methylsulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: : Such as chromium trioxide for oxidations.
Reducing Agents: : Like lithium aluminium hydride.
Bases/Acids: : For ester hydrolysis or saponification, e.g., NaOH or HCl.
Major Products
Depending on the reaction type:
Oxidation: : Converts the methylsulfonyl group to sulfoxides or sulfones.
Reduction: : Converts the ester to alcohol.
Substitution: : Leads to a variety of functionalized pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, it serves as a building block for the synthesis of more complex molecules. It is often used in the preparation of pharmacologically active compounds.
Biology
In biological research, its derivatives are investigated for their potential use as inhibitors of various enzymes.
Medicine
Preliminary studies suggest that compounds derived from tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate might have therapeutic potential, particularly in the treatment of cancer or neurodegenerative diseases.
Industry
In the industrial sector, it is used in the production of specialty chemicals, including those used in pharmaceuticals and agrochemicals.
Wirkmechanismus
Molecular Targets
The compound's primary mechanism of action involves interaction with biological macromolecules, such as proteins and enzymes.
Pathways Involved
It interferes with specific biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it might inhibit enzymes critical for disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-pyrrolidinecarboxylate
Ethyl 2-(methylsulfonyl)ethylpyrrolidine-1-carboxylate
Unique Properties
Steric Hindrance: : The tert-butyl group provides significant steric hindrance, affecting reactivity.
Functional Groups: : The presence of both the ester and sulfonyl groups offers versatile reactivity.
Conclusion
Tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a versatile and valuable compound in scientific research. Its unique structure and reactivity make it a useful tool in organic synthesis, biological research, and potential medical applications. Its distinctive properties also set it apart from similar compounds, providing unique advantages in various fields of study.
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-methylsulfonyloxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(9-13)6-8-17-19(4,15)16/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMCMGHPLATPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B3366978.png)
![dialuminum;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B3367001.png)


![Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride](/img/structure/B3367033.png)








